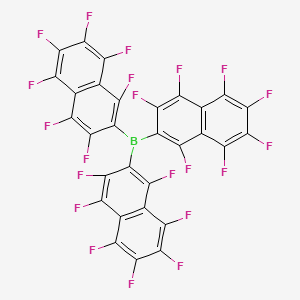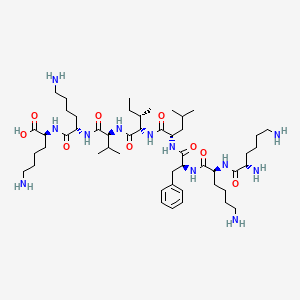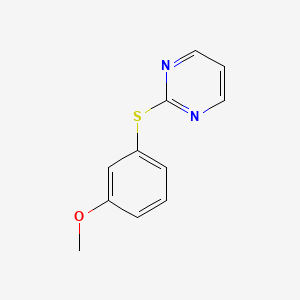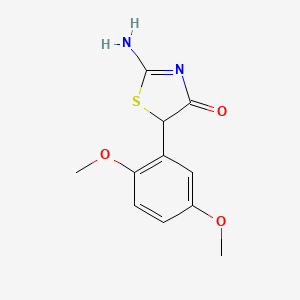
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is a specialized organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of three heptafluoro-2-naphthalenyl groups attached to a central boron atom. The extensive fluorination of the naphthalenyl groups imparts significant stability and reactivity to the compound, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- typically involves the reaction of heptafluoro-2-naphthalenyl lithium with a boron trihalide, such as boron trichloride. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron trihalide. The general reaction scheme is as follows:
3C10H2F7Li+BCl3→B(C10H2F7)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atoms on the naphthalenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Substituted naphthalenyl boranes.
Applications De Recherche Scientifique
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from nucleophiles, facilitating various chemical reactions. The extensive fluorination of the naphthalenyl groups enhances the electron-withdrawing effect, increasing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
- Tris(pentafluorophenyl)borane
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trifluorophenyl)borane
Comparison: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is unique due to the extensive fluorination of its naphthalenyl groups, which imparts higher stability and reactivity compared to other similar compounds. The larger aromatic system of the naphthalenyl groups also contributes to its distinct chemical behavior, making it a valuable reagent in specialized applications.
Propriétés
Numéro CAS |
204930-04-1 |
|---|---|
Formule moléculaire |
C30BF21 |
Poids moléculaire |
770.1 g/mol |
Nom IUPAC |
tris(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(19(41)28(50)25(47)16(1)38)13(35)22(44)7(10)31(8-11(33)2-5(14(36)23(8)45)20(42)29(51)26(48)17(2)39)9-12(34)3-6(15(37)24(9)46)21(43)30(52)27(49)18(3)40 |
Clé InChI |
NZDLCZVQZZPUBG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)(C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)C5=C(C6=C(C(=C5F)F)C(=C(C(=C6F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)


![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)


![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)



![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)

![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
